
Methyl 4-amino-6-bromonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-6-bromonicotinate is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of nicotinic acid and contains both amino and bromine functional groups, making it a versatile reagent in organic synthesis. This compound is particularly valuable in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-amino-6-bromonicotinate can be synthesized through several methods. One common route involves the bromination of methyl nicotinate followed by amination. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require catalysts such as palladium or copper .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-6-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or alkenes.
Major Products
The major products formed from these reactions include various substituted nicotinates, heterocyclic compounds, and complex organic molecules used in drug development and materials science .
Applications De Recherche Scientifique
Methyl 4-amino-6-bromonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing heterocyclic compounds and as a reagent in organic synthesis.
Biology: It serves as a precursor for biologically active molecules, including potential hypolipidemic agents.
Medicine: It is involved in the synthesis of nicotinic acid analogs, which are studied for their lipid-lowering effects and potential use in treating cardiovascular diseases.
Mécanisme D'action
The mechanism of action of methyl 4-amino-6-bromonicotinate involves its ability to participate in various chemical reactions due to the presence of the bromine and amino groups. These functional groups allow it to engage in electrophilic and nucleophilic substitution reactions, forming diverse organic molecules. In biological systems, it may interact with enzymes and receptors involved in fatty acid metabolism, contributing to its potential hypolipidemic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-bromonicotinate
- Methyl 6-amino-5-bromonicotinate
- Methyl 6-amino-4-bromonicotinate
Uniqueness
Methyl 4-amino-6-bromonicotinate is unique due to the specific positioning of the amino and bromine groups on the nicotinate ring. This unique structure allows it to participate in a distinct set of chemical reactions and makes it a valuable reagent in synthesizing specific heterocyclic compounds and biologically active molecules .
Propriétés
Formule moléculaire |
C7H7BrN2O2 |
|---|---|
Poids moléculaire |
231.05 g/mol |
Nom IUPAC |
methyl 4-amino-6-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3,(H2,9,10) |
Clé InChI |
LNPDOVKNZDAOLQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(C=C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


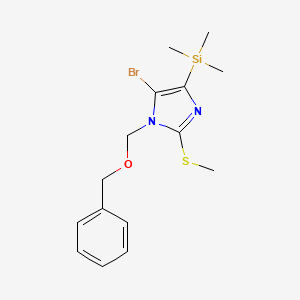
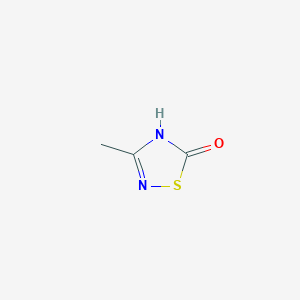
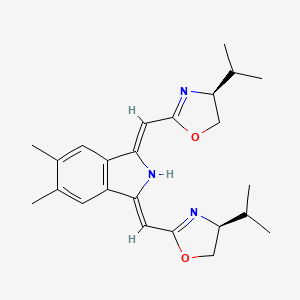
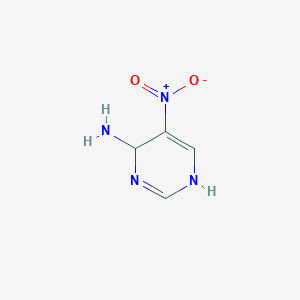
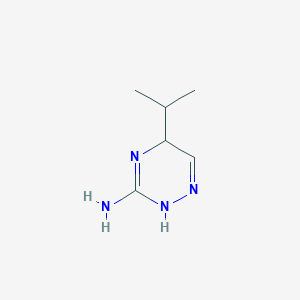
![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)
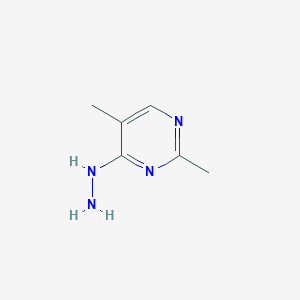
![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
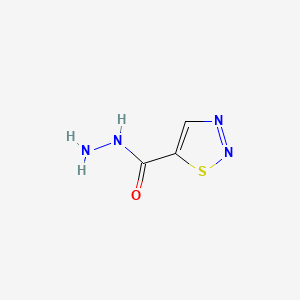
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)
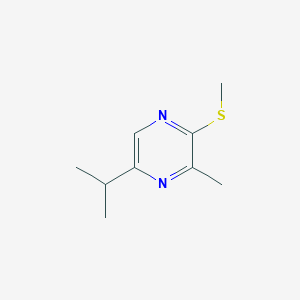

![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)

